N-{4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl}acetamide
Description
Properties
Molecular Formula |
C15H15N3O5S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H15N3O5S/c1-10-14(4-3-5-15(10)18(20)21)17-24(22,23)13-8-6-12(7-9-13)16-11(2)19/h3-9,17H,1-2H3,(H,16,19) |
InChI Key |
SKIPTCRONUNHIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methyl-3-Nitrobenzenesulfonyl Chloride
The sulfonyl chloride intermediate is critical for introducing the sulfamoyl group. A validated method involves:
Step 1: Nitration of 2-Methylbenzenesulfonic Acid
- Substrate : 2-Methylbenzenesulfonic acid (o-toluenesulfonic acid).
- Nitration System : Concentrated nitric acid ($$ \text{HNO}3 $$) and acetic anhydride ($$ (\text{CH}3\text{CO})2\text{O} $$) in dichloromethane ($$ \text{CH}2\text{Cl}_2 $$).
- Conditions :
- Outcome : Regioselective nitration at the 3-position relative to the methyl group, yielding 2-methyl-3-nitrobenzenesulfonic acid.
Step 2: Conversion to Sulfonyl Chloride
Synthesis of 4-Aminophenylacetamide
This intermediate provides the acetamide-functionalized aniline for sulfonamide coupling.
Step 1: Acetylation of 4-Nitroaniline
- Reagents : Acetic anhydride ($$ (\text{CH}3\text{CO})2\text{O} $$) in glacial acetic acid.
- Conditions : $$80–100^\circ \text{C}$$ for 2–4 hours.
- Product : 4-Nitroacetanilide ($$ \text{C}8\text{H}8\text{N}2\text{O}3 $$).
Step 2: Reduction of Nitro Group
Sulfonamide Coupling
The final step involves nucleophilic substitution between the sulfonyl chloride and 4-aminophenylacetamide:
Reaction Scheme :
$$
\text{2-Methyl-3-nitrobenzenesulfonyl chloride} + \text{4-Aminophenylacetamide} \xrightarrow{\text{Base}} \text{N-{4-[(2-Methyl-3-nitrophenyl)sulfamoyl]phenyl}acetamide}
$$
Conditions :
- Base : Pyridine or triethylamine ($$ \text{Et}_3\text{N} $$) to scavenge $$ \text{HCl} $$.
- Solvent : Dichloromethane or THF at $$0–25^\circ \text{C}$$.
- Reaction Time : 4–6 hours.
- Yield : ~70–75% (extrapolated from similar sulfonamide syntheses).
Optimization and Challenges
Regioselectivity in Nitration
The 3-nitro isomer is favored due to:
- Steric Effects : Methyl group at position 2 directs nitration to the less hindered position.
- Electronic Effects : Sulfonic acid deactivates the ring, favoring meta nitration relative to the methyl group.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Nitration Yield | 59.6–61.4% (analogous systems) | |
| Regioselectivity | >95% 3-nitro isomer |
Sulfonamide Formation
- Byproducts : Over-acylation or incomplete substitution.
- Mitigation : Use of excess base ($$ \text{Et}_3\text{N} $$) and controlled stoichiometry (1:1.1 sulfonyl chloride:amine).
Characterization and Validation
Spectroscopic Analysis
Crystallographic Data
- Space Group : Orthorhombic $$ Pbca $$ (analogous sulfonamides).
- Hydrogen Bonding : N–H···O networks stabilize the crystal lattice.
Industrial-Scale Considerations
Cost-Efficiency
Chemical Reactions Analysis
Sulfonamide Bond Formation
The core sulfonamide group (-SO₂NH-) is synthesized via nucleophilic substitution. A representative method involves reacting 4-acetamidobenzenesulfonyl chloride with 2-methyl-3-nitroaniline under alkaline conditions (pH 8–10 maintained by Na₂CO₃). This reaction proceeds at room temperature over 2–3 hours, yielding the target compound with high purity after recrystallization .
Key Conditions :
-
Reactants : Sulfonyl chloride + primary amine
-
Solvent : Aqueous medium
-
Catalyst : None required
Hydrolysis of the Acetamide Group
The acetamide moiety (-NHCOCH₃) undergoes hydrolysis under acidic or basic conditions:
| Condition | Product | Catalyst | Temperature |
|---|---|---|---|
| Acidic (HCl/H₂O) | 4-[(2-methyl-3-nitrophenyl)sulfamoyl]aniline | HCl | Reflux (100°C) |
| Basic (NaOH/EtOH) | Sodium salt of the corresponding acid | NaOH | 60–80°C |
This reactivity is inferred from analogous sulfonamide acetamides, where hydrolysis enhances solubility for downstream applications .
Nitro Group Reduction
The 3-nitro substituent on the phenyl ring can be reduced to an amine using SnCl₂/HCl or catalytic hydrogenation:
Reaction Pathway :
Conditions :
-
Reducing Agent : SnCl₂ (2–3 equiv)
-
Solvent : Ethanol/HCl
-
Time : 4–6 hours
-
Yield : ~80–90% (observed in structurally similar compounds)
The resulting amine derivative serves as an intermediate for further functionalization, such as Schiff base formation .
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring (due to -NO₂ and -SO₂NH-) undergoes selective substitutions:
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ | Para to -SO₂ | 4-Bromo derivative |
| Nitration | HNO₃/H₂SO₄ | Meta to -NO₂ | 3,5-Dinitro derivative |
These reactions are theorized based on the directing effects of -NO₂ and -SO₂NH- groups .
Schiff Base Formation
The amine generated from nitro reduction reacts with aldehydes (e.g., salicylaldehyde) to form Schiff bases:
General Procedure :
-
Reduce nitro group to -NH₂.
-
React with aldehyde (1.1 equiv) in ethanol under reflux (4–15 hours).
Example :
Yield : 75–83% (observed in phenolic azomethine syntheses) .
Comparative Reactivity with Analogues
Data synthesized from structural analogues .
Stability and Degradation
Scientific Research Applications
N-{4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The nitro group can participate in redox reactions, affecting cellular signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare N-{4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl}acetamide with analogous sulfonamide-phenylacetamide derivatives reported in the literature. Key differences in substituents, biological activities, and physicochemical properties are highlighted.
Table 1: Structural and Functional Comparison of Sulfonamide-Phenylacetamide Derivatives
Research Findings and Gaps
- Anticancer Hypotheses: Quinoxaline-containing analogs () and pyrazole-sulfonamides () exhibited apoptosis-inducing effects in colon cancer, implying that the nitroaryl group in the target compound could be explored for similar mechanisms .
- Analgesic and Anti-inflammatory Prospects: The methylpiperazinyl derivative () and anti-hypernociceptive compounds () highlight the role of sulfonamide-phenylacetamides in pain management, warranting further study of the target compound.
Biological Activity
N-{4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl}acetamide is a synthetic compound belonging to the sulfonamide class, characterized by its unique structural features and potential biological activities. The compound's molecular formula is C₁₅H₁₅N₃O₅S, with a molecular weight of approximately 335.35 g/mol. Its structure includes a sulfonamide functional group and a 2-methyl-3-nitrophenyl moiety, which may significantly influence its biological interactions and therapeutic potential.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₅S |
| Molecular Weight | 335.35 g/mol |
| Functional Groups | Sulfonamide, Amide |
| Solubility | Varies based on pH |
The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the aromatic ring can affect the compound's reactivity and interaction with biological targets.
Antimicrobial Properties
Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis, a critical pathway for nucleic acid production. Studies have shown that modifications in the sulfonamide structure can enhance antibacterial efficacy against various pathogens .
Anticancer Activity
Research indicates that compounds with sulfonamide structures can exhibit anticancer properties. For instance, studies have demonstrated that certain sulfonamide derivatives can inhibit tumor cell growth through mechanisms involving apoptosis and cell cycle arrest. The specific effects of this compound on cancer cell lines require further investigation, but its structural similarities to known anticancer agents suggest potential activity .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. The sulfonamide group is known to bind to active sites of various enzymes, leading to inhibition of their activity. For example, studies on related compounds have shown significant inhibitory effects on carbonic anhydrase and other enzymes involved in metabolic pathways .
Case Studies
- Antibacterial Activity Assessment : A study evaluated the antibacterial efficacy of several sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that modifications in the aromatic substituents significantly influenced antibacterial potency, suggesting that this compound could be optimized for enhanced activity .
- Anticancer Evaluation : In vitro studies on structurally similar sulfonamides showed promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These compounds induced apoptosis and inhibited cell migration, highlighting the potential of this compound in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The following table summarizes key structural features influencing the biological activity of this compound:
| Structural Feature | Influence on Activity |
|---|---|
| Nitro group (-NO₂) | Enhances electron-withdrawing properties |
| Methyl group (-CH₃) | Modulates steric effects |
| Sulfonamide group (-SO₂NH₂) | Critical for enzyme inhibition |
Q & A
Q. What are the established synthetic routes for N-{4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl}acetamide, and what analytical techniques are critical for confirming its purity and structural integrity?
- Methodological Answer : The compound is synthesized via sulfonamide coupling reactions. A typical route involves reacting 2-methyl-3-nitroaniline with 4-acetamidobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 60–80°C for 6–12 hours . Post-synthesis, purification via column chromatography (e.g., dichloromethane/ethyl acetate gradients) is essential. Key analytical techniques include:
- ¹H/¹³C NMR : To confirm sulfamoyl linkage (e.g., sulfonamide NH proton at δ 10–12 ppm) and acetamide moiety (δ 2.1–2.3 ppm for CH₃) .
- HPLC-MS : To verify purity (>95%) and molecular ion peaks matching the molecular formula (C₁₅H₁₅N₃O₅S, MW 365.36 g/mol) .
- FT-IR : To identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and acetamide C=O (~1650 cm⁻¹) .
Q. How can researchers utilize crystallographic data to resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .
- Structure Refinement : Employ SHELXL for least-squares refinement, focusing on sulfamoyl torsion angles and acetamide planarity.
- Validation : Cross-check with ORTEP-3 to visualize thermal ellipsoids and hydrogen-bonding networks (e.g., N–H···O interactions between sulfamoyl and nitro groups) .
Example parameters from analogous structures:
| Bond Angle (°) | Bond Length (Å) |
|---|---|
| S–N–C (sulfamoyl) | 1.63–1.65 |
| C–O (nitro) | 1.21–1.23 |
Advanced Research Questions
Q. What methodological approaches are recommended for analyzing contradictory hydrogen-bonding patterns observed in different crystal structures of sulfonamide-containing acetamide derivatives?
- Methodological Answer : Discrepancies in hydrogen bonding (e.g., NH···O vs. NH···π interactions) can arise from solvent polarity or crystallization conditions. To resolve these:
- Comparative Packing Analysis : Use Mercury CSD software to overlay crystal structures and identify solvent-accessible voids influencing H-bond networks .
- Temperature-Dependent Studies : Collect SC-XRD data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal effects on H-bond stability .
- DFT Calculations : Optimize molecular conformations (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)) to compare experimental vs. theoretical H-bond strengths .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the nitro and sulfamoyl groups in this compound?
- Methodological Answer :
- Analog Synthesis : Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., NH₂) groups to assess redox activity . Modify the sulfamoyl moiety to sulfonate or urea to probe hydrogen-bonding capacity .
- Biological Assays :
- In Vitro Testing : Use TH17 cell differentiation assays (for immunomodulatory potential, as seen in ROR ligand studies) with dose-response curves (IC₅₀ calculations) .
- Molecular Docking : Target sulfamoyl interactions with proteins (e.g., RORγ ligand-binding domain using AutoDock Vina) to predict binding affinities .
- Data Correlation : Plot substituent effects (Hammett σ constants) against bioactivity to quantify electronic contributions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility profiles for this compound?
- Methodological Answer : Variations in melting points (e.g., 180–190°C) may stem from polymorphic forms or impurities. To resolve:
- DSC/TGA : Perform differential scanning calorimetry to detect polymorph transitions (endothermic peaks) .
- Powder XRD : Compare experimental patterns with CSD references to identify crystalline phases .
- Solubility Optimization : Test in DMSO/water mixtures (e.g., 10% DMSO) with sonication (30 min at 40°C) to achieve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
